Elucidating the Structure of Erythromycin E: A Technical Guide
Elucidating the Structure of Erythromycin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) E is a minor congener in the erythromycin complex, a family of macrolide antibiotics produced by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most abundant and clinically significant member, the structural characterization of related variants like Erythromycin E is crucial for understanding biosynthetic pathways, identifying potential impurities in drug manufacturing, and exploring structure-activity relationships. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of Erythromycin E, compiled from established analytical techniques applied to the erythromycin family.
Physicochemical and Spectroscopic Overview
Erythromycin E is structurally analogous to Erythromycin A, featuring a 14-membered lactone ring, a desosamine (B1220255) sugar, and a cladinose (B132029) sugar. The primary distinction lies in the modification of the aglycone. The molecular formula of Erythromycin E has been determined through high-resolution mass spectrometry.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a cornerstone in identifying erythromycin congeners. For Erythromycin E, electrospray ionization (ESI) is typically employed in the positive ion mode. The protonated molecule is observed, providing the exact mass and allowing for the determination of the elemental composition.
| Parameter | Value | Source |
| Molecular Ion (M+H)⁺ | m/z 748.5 | |
| Deduced Molecular Formula | C₃₈H₆₉NO₁₃ | Inferred from mass and isotopic pattern |
| Key MS/MS Fragments | Loss of cladinose (m/z 590.4), Loss of desosamine (m/z 572.4), Water loss from aglycone | Inferred from typical erythromycin fragmentation |
Note: Detailed fragmentation patterns for Erythromycin E are not extensively published. The key fragments listed are based on the established fragmentation behavior of erythromycins.
Experimental Protocols
The structure elucidation of Erythromycin E follows a multi-step process involving isolation, purification, and spectroscopic analysis. The following protocols are based on established methods for the separation and characterization of erythromycin analogues.
Isolation and Purification of Erythromycin E
Erythromycin E is typically isolated as a minor component from the fermentation broth of Saccharopolyspora erythraea.
Protocol: High-Performance Liquid Chromatography (HPLC)
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Column: A reverse-phase column, such as an Ashaipak ODP-50 (250 mm × 4.6 mm i.d., 5 µm particle size), is effective for separating erythromycin congeners.
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Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724), water, and a buffer at a slightly alkaline pH to ensure the amino group of the desosamine sugar is not protonated. For example, a mixture of 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3), water, and acetonitrile in a ratio of 35:25:40 (v/v/v) has been used.
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Flow Rate: A flow rate of 0.8 mL/min is typically employed.
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Column Temperature: The column is often maintained at an elevated temperature, for instance, 50 °C, to improve peak shape and resolution.
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Detection: UV detection at 215 nm is suitable for monitoring the elution of erythromycins.
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Injection Volume: An injection volume of 70 µL is used for analytical purposes.
Mass Spectrometry Analysis
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
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Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used. High-resolution instruments are essential for accurate mass determination.
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Ion Source Parameters (Typical):
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Curtain Gas: 10 mL/min
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Ion Spray Voltage: 3500 V
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Temperature: 450 °C
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Ion Source Gas 1: 20 mL/min
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Ion Source Gas 2: 30 mL/min
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Declustering Potential: 60 V
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Entrance Potential: 10 V
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Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) on the ion of interest (e.g., m/z 748.5 for Erythromycin E) to obtain fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Spectroscopy
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Sample Preparation: 5-10 mg of purified Erythromycin E is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
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Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate signal dispersion.
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Experiments:
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¹H NMR: Provides information on the chemical environment and multiplicity of protons.
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¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts.
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, crucial for tracing out spin systems in the macrolide ring and sugar moieties.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and establishing the overall structure, including the attachment points of the sugars to the aglycone.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.
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Structure Elucidation Workflow and Logic
The determination of the Erythromycin E structure is a deductive process that integrates data from various spectroscopic techniques.
Logic of Spectral Interpretation
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Molecular Formula Determination: The exact mass from HRMS provides the elemental composition. For Erythromycin E, the [M+H]⁺ of 748.5 suggests a molecular formula of C₃₈H₆₉NO₁₃.
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Identification of Sugar Moieties: The ¹H and ¹³C NMR spectra of erythromycins show characteristic signals for the desosamine and cladinose sugars. These are identified by their unique spin systems in the COSY spectrum and their characteristic chemical shifts. MS/MS fragmentation showing losses corresponding to these sugars further confirms their presence.
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Elucidation of the Aglycone Backbone: The remaining signals in the NMR spectra belong to the 14-membered lactone ring. The connectivity of the protons and carbons in the aglycone is pieced together using COSY and HMBC data.
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Positioning of Substituents: HMBC correlations between the anomeric protons of the sugars and carbons on the aglycone establish the points of glycosylation. For example, a correlation between the anomeric proton of desosamine and C5 of the aglycone, and between the anomeric proton of cladinose and C3 of the aglycone, would confirm the typical erythromycin connectivity.
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Determination of Stereochemistry: The relative stereochemistry of the numerous chiral centers is determined by analyzing coupling constants in the ¹H NMR spectrum and through-space correlations in the NOESY spectrum.
Comparative Analysis with Erythromycin A
The structure of Erythromycin E is best understood in comparison to the well-characterized Erythromycin A.
| Feature | Erythromycin A | Erythromycin E |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₈H₆₉NO₁₃ |
| Molecular Weight | 733.9 | 747.9 |
| Key Structural Difference | Hydroxyl group at C12 | Likely contains an additional modification on the aglycone |
The difference of 14 Da between the molecular weights of Erythromycin A and E suggests the presence of an additional methyl group or a related modification. The exact location of this modification would be definitively determined by a detailed analysis of the 2D NMR data of Erythromycin E.
Signaling Pathways and Logical Relationships
The structural elucidation process relies on a logical flow of information from different experiments to arrive at the final structure.
Conclusion
The structure elucidation of Erythromycin E, while not as extensively documented as that of Erythromycin A, can be confidently approached using a standard battery of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula and initial structural clues through fragmentation analysis. A complete suite of 1D and 2D NMR experiments is indispensable for unambiguously determining the complex covalent structure and relative stereochemistry of this macrolide antibiotic. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals engaged in the analysis of erythromycins and other complex natural products.
